4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-
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Overview
Description
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine and is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its versatility in chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as chromium trioxide in acetic acid.
Reduction: The compound can be reduced using zinc/acetic acid or catalytic hydrogenation.
Substitution: Substitution reactions can occur at different positions on the piperidinone ring, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include various substituted piperidones, which can be further utilized in the synthesis of pharmaceuticals and other chemicals .
Scientific Research Applications
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.
Biology: The compound is involved in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
2-Piperidinone: Another derivative of piperidine with similar chemical properties.
4-Pyridone: A related compound with a different ring structure but similar reactivity.
Uniqueness
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
CAS No. |
61600-04-2 |
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Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C14H28N2O2/c1-5-15(6-2)9-13(17)10-16-8-11(3)14(18)7-12(16)4/h11-13,17H,5-10H2,1-4H3 |
InChI Key |
AYSUARGFINEPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1CC(C(=O)CC1C)C)O |
Origin of Product |
United States |
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